molecular formula C11H17N3O B14886829 4-(diethylamino)-N'-hydroxybenzenecarboximidamide

4-(diethylamino)-N'-hydroxybenzenecarboximidamide

Cat. No.: B14886829
M. Wt: 207.27 g/mol
InChI Key: SLEXXGNIJIOVBG-UHFFFAOYSA-N
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Description

4-(diethylamino)-N’-hydroxybenzenecarboximidamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a diethylamino group attached to a benzene ring, along with a hydroxybenzenecarboximidamide moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N’-hydroxybenzenecarboximidamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to further reactions to introduce the carboximidamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-(diethylamino)-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N’-hydroxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the hydroxybenzenecarboximidamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(diethylamino)salicylaldehyde
  • 4-(diethylamino)benzaldehyde
  • 4-(diethylamino)phenol

Uniqueness

4-(diethylamino)-N’-hydroxybenzenecarboximidamide is unique due to the presence of both the diethylamino and hydroxybenzenecarboximidamide groups This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

4-(diethylamino)-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C11H17N3O/c1-3-14(4-2)10-7-5-9(6-8-10)11(12)13-15/h5-8,15H,3-4H2,1-2H3,(H2,12,13)

InChI Key

SLEXXGNIJIOVBG-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C(=N/O)/N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

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